molecular formula C9H11ClN2O2 B1448042 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride CAS No. 1432680-56-2

5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

Cat. No. B1448042
CAS RN: 1432680-56-2
M. Wt: 214.65 g/mol
InChI Key: IWDXKJFRAPUDMV-UHFFFAOYSA-N
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Description

“5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride” is a chemical compound that is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Pharmacology: Anticancer Research

5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride, as a derivative of indole, has potential applications in anticancer research. Indole derivatives have been studied for their role in the treatment of various cancers . The nitro group in particular may be reduced in vivo to an amine, which can interact with DNA, potentially leading to cytotoxicity against cancer cells.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound could be used to study enzyme inhibition. The nitro group of the molecule could be a key functional group in the inhibition of certain enzymes, such as reductases, which are often overexpressed in cancer cells .

Material Science: Organic Semiconductor Research

The indole core of the compound is structurally similar to that found in certain organic semiconductors. Research in material science could explore its use in the development of new organic semiconductor materials, which are crucial for flexible electronics .

Environmental Science: Pollutant Degradation

Derivatives of indole have been explored for their ability to degrade environmental pollutants. The methyl and nitro substituents on the indole ring could modify its interaction with pollutants, potentially leading to more efficient degradation pathways .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analysis due to its unique structure, aiding in the identification and quantification of similar compounds in various samples .

Agriculture: Pesticide Development

The structure of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride suggests potential use in the development of novel pesticides. The nitro group, in particular, could be effective against certain pests, and its activity could be studied in agricultural research .

Safety and Hazards

While specific safety and hazard information for “5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride” is not available in the retrieved information, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, “5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride”, as an indole derivative, may also have promising future directions in scientific research, ranging from drug development to organic synthesis.

properties

IUPAC Name

5-methyl-6-nitro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13;/h4-5,10H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXKJFRAPUDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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